molecular formula C12H10N4 B1317505 2-Phenylimidazo[1,2-a]pyrimidin-3-amine CAS No. 89185-48-8

2-Phenylimidazo[1,2-a]pyrimidin-3-amine

Cat. No.: B1317505
CAS No.: 89185-48-8
M. Wt: 210.23 g/mol
InChI Key: FOJZDMGNAKIZQC-UHFFFAOYSA-N
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Description

2-Phenylimidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound with the molecular formula C12H10N4. It is known for its unique structure, which combines an imidazo ring fused with a pyrimidine ring, and a phenyl group attached at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylimidazo[1,2-a]pyrimidin-3-amine typically involves the condensation of 2-aminopyrimidine with benzaldehyde under acidic conditions, followed by cyclization. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and requires heating to facilitate the formation of the imidazo ring .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylimidazo[1,2-a]pyrimidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Phenylimidazo[1,2-a]pyrimidin-3-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly as inhibitors of specific enzymes like cyclooxygenase-2 (COX-2).

    Industry: The compound is utilized in the development of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-Phenylimidazo[1,2-a]pyrimidin-3-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, as a COX-2 inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. This interaction is facilitated by hydrogen bonding and π-π stacking interactions with key amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Uniqueness: 2-Phenylimidazo[1,2-a]pyrimidin-3-amine is unique due to the presence of the amine group at the 3-position, which enhances its reactivity and allows for further functionalization. This makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

2-phenylimidazo[1,2-a]pyrimidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-11-10(9-5-2-1-3-6-9)15-12-14-7-4-8-16(11)12/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJZDMGNAKIZQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587702
Record name 2-Phenylimidazo[1,2-a]pyrimidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89185-48-8
Record name 2-Phenylimidazo[1,2-a]pyrimidin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89185-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylimidazo[1,2-a]pyrimidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylimidazo[1,2-a]pyrimidin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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